3-(Cyanomethoxy)naphthalene-2-carboxylic acid
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Overview
Description
3-(Cyanomethoxy)naphthalene-2-carboxylic acid is an organic compound with the molecular formula C13H9NO3 and a molecular weight of 227.22 g/mol . It is characterized by the presence of a naphthalene ring substituted with a cyanomethoxy group at the third position and a carboxylic acid group at the second position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-(Cyanomethoxy)naphthalene-2-carboxylic acid typically involves the reaction of 2-naphthoic acid with cyanomethyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the synthesis . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-(Cyanomethoxy)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Cyanomethoxy)naphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: This compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Cyanomethoxy)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyanomethoxy group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid group can also form ionic interactions with positively charged residues in biomolecules, influencing their function .
Comparison with Similar Compounds
3-(Cyanomethoxy)naphthalene-2-carboxylic acid can be compared with other similar compounds such as:
2-Naphthoic acid: Lacks the cyanomethoxy group, making it less versatile in certain chemical reactions.
3-Methoxynaphthalene-2-carboxylic acid:
3-(Aminomethoxy)naphthalene-2-carboxylic acid: Has an aminomethoxy group, which can engage in different types of interactions compared to the cyanomethoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(cyanomethoxy)naphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c14-5-6-17-12-8-10-4-2-1-3-9(10)7-11(12)13(15)16/h1-4,7-8H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJQYCRUOVNLAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)OCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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